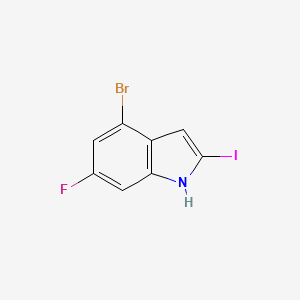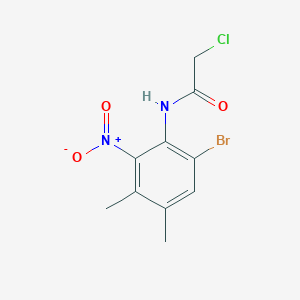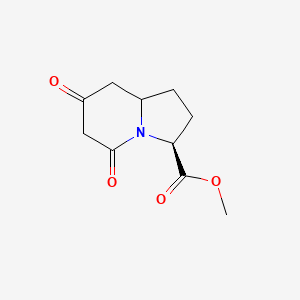
Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate is a complex organic compound belonging to the class of indolizine derivatives This compound is characterized by its unique octahydroindolizine ring structure, which is a bicyclic system containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
作用机制
The mechanism of action of Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
相似化合物的比较
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-butyric acid share structural similarities with Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen in their ring structures and exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC 名称 |
methyl (3S)-5,7-dioxo-2,3,8,8a-tetrahydro-1H-indolizine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)8-3-2-6-4-7(12)5-9(13)11(6)8/h6,8H,2-5H2,1H3/t6?,8-/m0/s1 |
InChI 键 |
BRNWDHCJLURMTQ-XDKWHASVSA-N |
手性 SMILES |
COC(=O)[C@@H]1CCC2N1C(=O)CC(=O)C2 |
规范 SMILES |
COC(=O)C1CCC2N1C(=O)CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


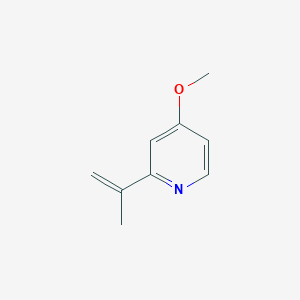
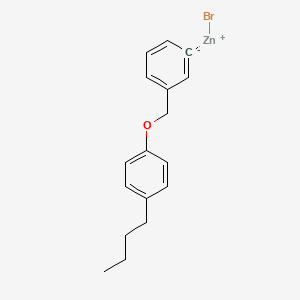
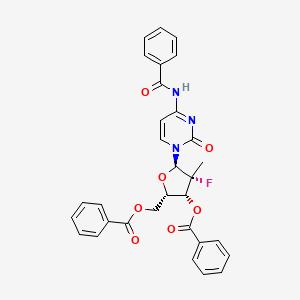
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
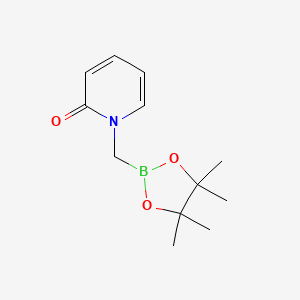
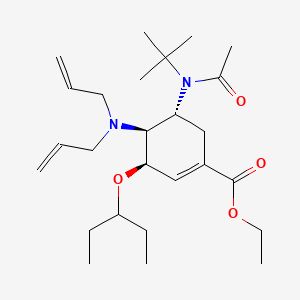
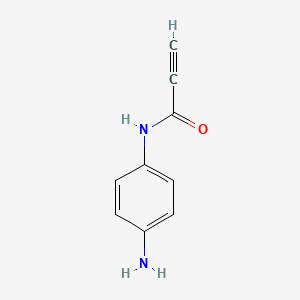
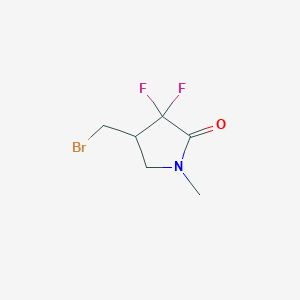


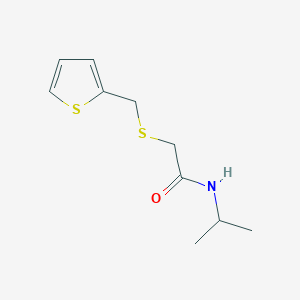
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
